1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxymethyl-2,5-dihydrothiophene with pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst. The reaction mixture is usually heated under reflux, and the product is isolated by filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a dihydropyrimidine derivative .
Scientific Research Applications
1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Triazolo[1,5-c]pyrimidine: Investigated for its neuroprotective and anti-inflammatory effects.
Uniqueness
1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiophene ring with a pyrimidine ring makes it a versatile compound for various applications.
Properties
CAS No. |
328386-27-2 |
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Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O3S/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-3,8,12H,4-5H2,(H,10,13,14) |
InChI Key |
ZDUBGWWTNXSFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(S1)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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